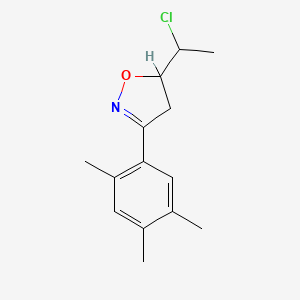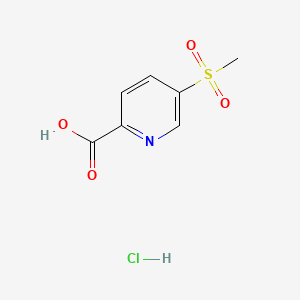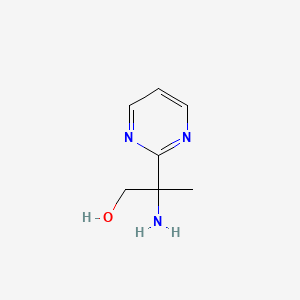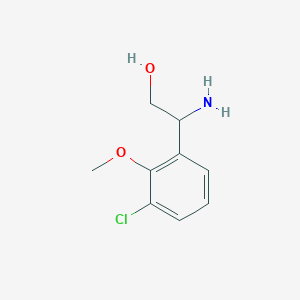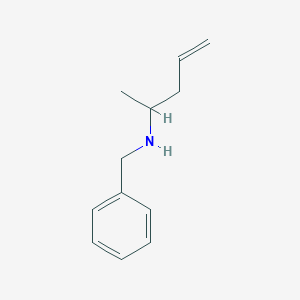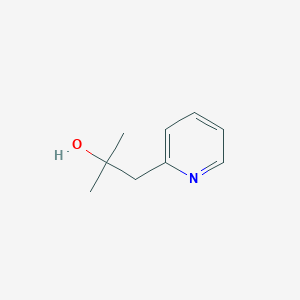
2-Methyl-1-(2-pyridinyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-(pyridin-2-yl)propan-2-ol is an organic compound that features a pyridine ring attached to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-methyl-1-(pyridin-2-yl)propan-2-ol involves the reaction of 2-methylpyridine with acetone in the presence of a base, such as sodium hydroxide. The reaction typically proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2-methyl-1-(pyridin-2-yl)propan-2-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(pyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-methyl-1-(pyridin-2-yl)propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-1-(pyridin-2-yl)propan-2-ol depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can influence the electronic and geometric properties of the metal complex, leading to unique catalytic or magnetic properties . In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-(pyridin-2-yl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-(2-pyridinyl)-2-propanol: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
2-methyl-1-(pyridin-2-yl)propan-2-ol is unique due to its specific combination of a pyridine ring and a tertiary alcohol group. This combination allows it to act as a versatile ligand in coordination chemistry and provides potential for various chemical modifications .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methyl-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-9(2,11)7-8-5-3-4-6-10-8/h3-6,11H,7H2,1-2H3 |
InChI Key |
XNWUNJRAHRHINF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


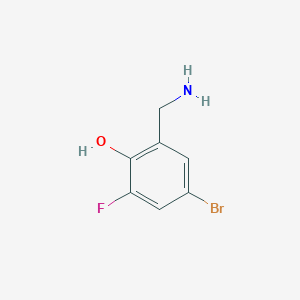
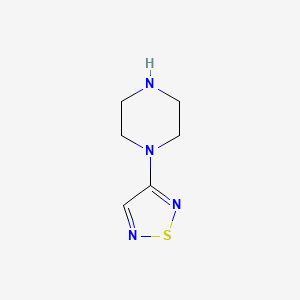
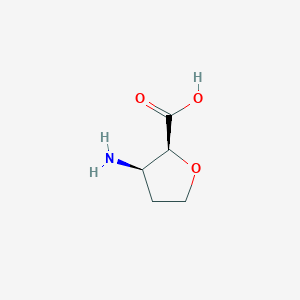
![Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13549734.png)


![3-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13549753.png)
